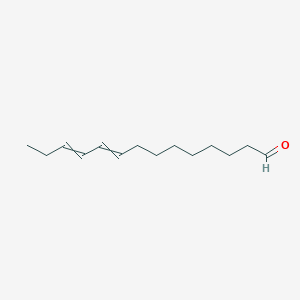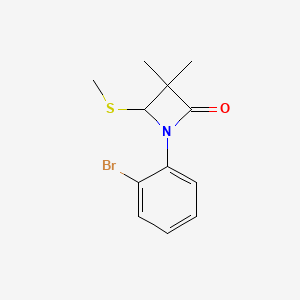
1-(2-Bromophenyl)-3,3-dimethyl-4-(methylsulfanyl)azetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromophenyl)-3,3-dimethyl-4-(methylsulfanyl)azetidin-2-one is a heterocyclic organic compound belonging to the class of azetidinones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromophenyl)-3,3-dimethyl-4-(methylsulfanyl)azetidin-2-one typically involves the reaction of 2-bromobenzoyl chloride with 3,3-dimethyl-4-(methylsulfanyl)azetidin-2-one in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Bromophenyl)-3,3-dimethyl-4-(methylsulfanyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield the corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydride, potassium tert-butoxide, and other strong bases in aprotic solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted azetidinones.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromophenyl)-3,3-dimethyl-4-(methylsulfanyl)azetidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Bromophenyl)-3,3-dimethyl-4-(methylsulfanyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to elucidate its mechanism of action fully.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Bromophenyl)azetidin-2-one: A structurally related compound with similar chemical properties but lacking the dimethyl and methylsulfanyl groups.
1-(2-Bromophenyl)pyrrolidin-2-one: Another related compound with a five-membered ring instead of the four-membered azetidinone ring.
Uniqueness
1-(2-Bromophenyl)-3,3-dimethyl-4-(methylsulfanyl)azetidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom and the methylsulfanyl group enhances its potential for diverse chemical transformations and applications in various fields.
Eigenschaften
CAS-Nummer |
99314-05-3 |
|---|---|
Molekularformel |
C12H14BrNOS |
Molekulargewicht |
300.22 g/mol |
IUPAC-Name |
1-(2-bromophenyl)-3,3-dimethyl-4-methylsulfanylazetidin-2-one |
InChI |
InChI=1S/C12H14BrNOS/c1-12(2)10(15)14(11(12)16-3)9-7-5-4-6-8(9)13/h4-7,11H,1-3H3 |
InChI-Schlüssel |
YGTPLEHNNPEOMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(N(C1=O)C2=CC=CC=C2Br)SC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


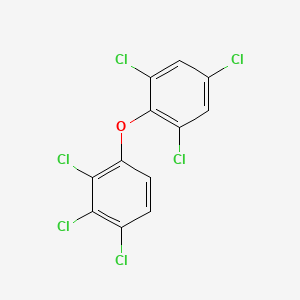
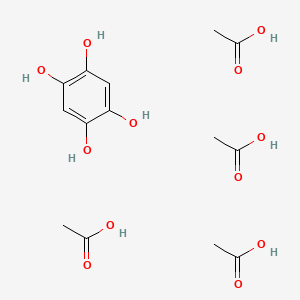
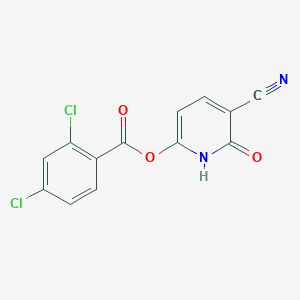
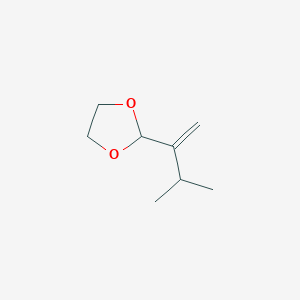
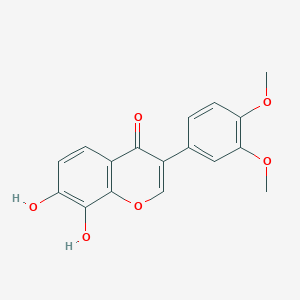
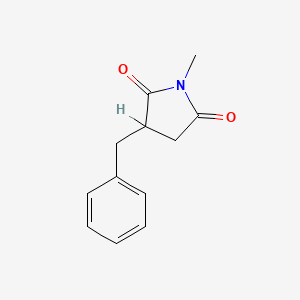
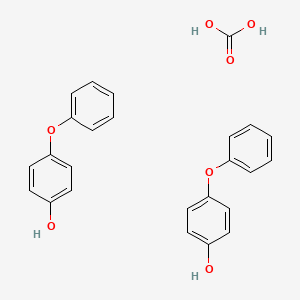
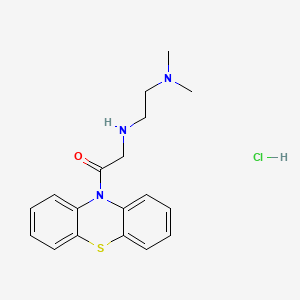

![Tetrakis[(2-methylphenyl)methyl]stannane](/img/structure/B14332943.png)
![Acetamide, 2,2'-[(2-hydroxyethyl)imino]bis[N,N-diethyl-](/img/structure/B14332952.png)

